molecular formula C30H36N4O3S2 B2701434 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 524683-23-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2701434
CAS No.: 524683-23-6
M. Wt: 564.76
InChI Key: NOPRJLVVGVDYGS-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a heterocyclic organic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzamide moiety. Key structural elements include:

  • 6-benzyl substitution: A benzyl group enhances lipophilicity and may influence receptor binding.
  • 3-cyano group: The electron-withdrawing cyano group stabilizes the thienopyridine ring and modulates electronic properties.

This compound shares structural motifs with kinase inhibitors and modulators of protein-protein interactions, though its specific biological targets remain under investigation. Its synthesis likely involves multi-step functionalization of the thienopyridine scaffold, followed by coupling with the sulfamoyl benzamide moiety .

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S2/c1-21(2)17-34(18-22(3)4)39(36,37)25-12-10-24(11-13-25)29(35)32-30-27(16-31)26-14-15-33(20-28(26)38-30)19-23-8-6-5-7-9-23/h5-13,21-22H,14-15,17-20H2,1-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPRJLVVGVDYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular weight of approximately 486.01 g/mol and a chemical formula of C23H30N4O3S2. Its structure includes a thieno[2,3-c]pyridine core, which is known for its bioactive properties. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight486.01 g/mol
Molecular FormulaC23H30N4O3S2
LogP3.8167
Polar Surface Area72.398 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in various signaling pathways. For instance, studies have shown that related thieno[2,3-c]pyridine derivatives can selectively inhibit c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3, which are implicated in cellular stress responses and apoptosis .

Efficacy in Biological Systems

  • Inhibition of JNK Kinases : The compound exhibits potent inhibitory effects against JNK kinases. For example, related compounds have demonstrated IC50 values in the low micromolar range (pIC50 values around 6.5 to 6.7) against JNK2 and JNK3 . This suggests that the compound could be effective in modulating pathways associated with inflammation and cancer.
  • Human Phenylethanolamine N-methyltransferase (hPNMT) : Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold have shown inhibitory potency against hPNMT, an enzyme critical for catecholamine biosynthesis . This inhibition can influence adrenergic signaling pathways.

Study on JNK Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters explored a series of thieno[2,3-c]pyridine derivatives as selective inhibitors of JNK2 and JNK3. The authors reported that specific modifications to the thieno-pyridine structure significantly enhanced inhibitory potency while maintaining selectivity against other MAPK family members .

hPNMT Inhibition Analysis

Research focusing on the structure-activity relationship (SAR) of tetrahydrothieno derivatives indicated that certain substitutions at the nitrogen or sulfur positions could lead to increased hPNMT inhibitory activity. This was supported by molecular docking studies that elucidated binding interactions within the active site of the enzyme .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-benzyl, 3-cyano, 4-(N,N-diisobutylsulfamoyl)benzamide ~541.65* High lipophilicity; sulfamoyl group enhances hydrogen-bonding capacity .
N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Tetrahydrothieno[2,3-c]pyridine 6-isopropyl, carbamothioyl benzamide ~439.54 Isopropyl group reduces steric bulk; thiourea moiety may alter metal coordination.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-3-amine Benzodioxin, dimethylaminomethyl phenyl, methoxy 391.46 Methoxy and dimethylamino groups enhance solubility; potential CNS activity.

*Calculated based on formula inferred from IUPAC name.

Research Findings
  • Substituent Impact on NMR Profiles: Comparative NMR studies (e.g., ) demonstrate that substituents in regions analogous to the benzyl and sulfamoyl groups (positions 29–36 and 39–44) significantly alter chemical shifts. For example, the benzyl group in the target compound likely deshields protons in the tetrahydrothienopyridine ring (region A), while the diisobutylsulfamoyl group may perturb aromatic protons in region B .
  • The methoxy group in the pyridin-3-amine derivative () improves aqueous solubility but may reduce membrane penetration compared to the target compound’s sulfamoyl group .
Physicochemical and Pharmacokinetic Predictions
Parameter Target Compound 6-Isopropyl Analogue Pyridin-3-amine Derivative
LogP (Predicted) ~4.2 (highly lipophilic) ~3.8 ~2.5
Hydrogen Bond Donors 2 (amide NH, sulfamoyl NH) 2 (amide NH, thiourea NH) 1 (amine NH)
TPSA (Ų) ~110 ~95 ~65

Key Observations :

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